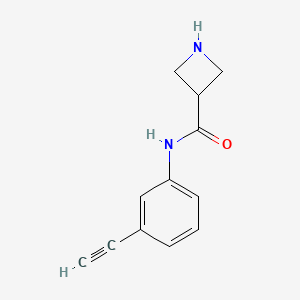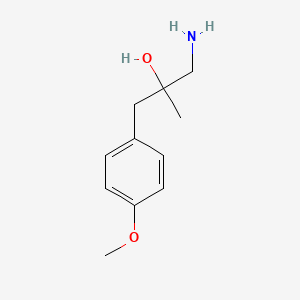
Acide 3-fluoro-2-(phénylsulfanyl)benzoïque
Vue d'ensemble
Description
3-Fluoro-2-(phenylsulfanyl)benzoic acid: is an organic compound with the molecular formula C13H9FO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a phenylsulfanyl group
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential anti-inflammatory and anticancer properties .
Industry: The compound finds applications in the development of agrochemicals and specialty chemicals. Its unique structural features make it a useful precursor for the synthesis of herbicides, pesticides, and other biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-(phenylsulfanyl)benzoic acid.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2-(phenylsulfanyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-(phenylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or modify the phenylsulfanyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzoic acids, modified phenylsulfanyl derivatives.
Substitution: Amino-substituted benzoic acids, thiol-substituted benzoic acids.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
3,4-Difluoro-2-(phenylsulfanyl)benzoic acid: Similar structure with an additional fluorine atom, potentially altering its reactivity and biological activity.
2-(Phenylsulfanyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
Uniqueness: 3-Fluoro-2-(phenylsulfanyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylsulfanyl group on the benzoic acid core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
3-fluoro-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJNRZGBLOIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)






![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)


![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
